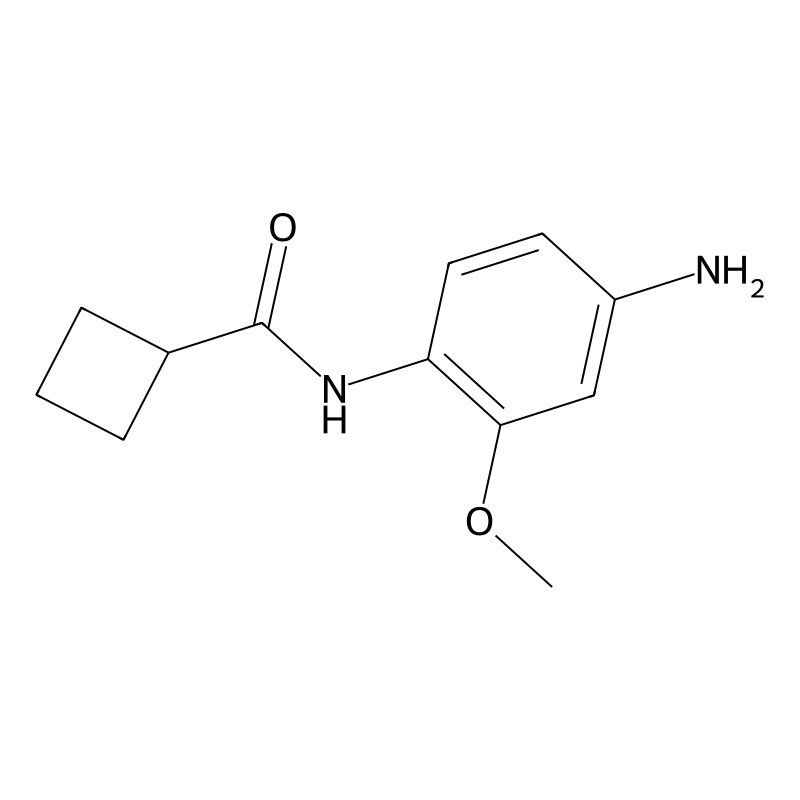

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Summary: These compounds were synthesized via Schiff bases reduction route. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Methods: The compounds were synthesized via a Schiff bases reduction route .

Results: The molecular structures of the compounds are stabilized by secondary intermolecular interactions . They are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Application in Crystallography

Summary: The compound was obtained as colorless crystals (ethanol). It has a melting point of 121°C .

Methods: The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide was carried out according to previously described procedures .

Results: The compound was obtained as colorless crystals (ethanol). All other analytical data were in accordance with the literature .

Application in Organic Synthesis

Summary: This compound is used in organic synthesis . It has a molecular weight of 216.26 .

Results: The compound is used as a starting material in the synthesis of various organic compounds .

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is an organic compound characterized by its unique structure, which includes a cyclobutanecarboxamide moiety linked to a 4-amino-2-methoxyphenyl group. This compound has the molecular formula and a molecular weight of approximately 222.28 g/mol. The presence of both the amino and methoxy groups contributes to its potential biological activity and solubility characteristics, making it of interest in various fields, including medicinal chemistry and drug development.

- Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

- Substitution: The methoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule.

These reactions are fundamental for modifying the compound to enhance its biological properties or to synthesize derivatives for further study.

Research indicates that N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The specific mechanisms of action involve interactions with molecular targets within cells, which may inhibit or activate certain enzymes or receptors, thereby influencing cellular signaling pathways. Ongoing studies aim to elucidate these interactions in greater detail.

The synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 4-amino-2-methoxyaniline with cyclobutanecarboxylic acid chloride. This reaction is generally conducted under controlled conditions using a base such as triethylamine to neutralize any hydrochloric acid produced during the process. Solvents like dichloromethane are often employed at low temperatures (0-5°C) to optimize yield and purity.

Industrial Production

For industrial applications, the synthesis process is scaled up, utilizing industrial-grade reagents and solvents. Reaction conditions are optimized for maximum yield and purity, followed by purification techniques such as recrystallization or chromatography.

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide has several applications across different fields:

- Medicinal Chemistry: Its potential as a therapeutic agent is being explored in various disease contexts.

- Material Science: The compound may be used in developing new materials due to its unique chemical properties.

- Chemical Research: It serves as a building block for synthesizing more complex molecules.

Interaction studies focus on how N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide interacts with specific proteins or enzymes within biological systems. These studies help identify its potential therapeutic targets and elucidate its mechanism of action. Understanding these interactions is crucial for optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-amino-2-chlorophenyl)cyclobutanecarboxamide | Contains a chlorophenyl moiety | Chlorine substitution may affect reactivity and stability |

| N-(5-amino-2-methoxyphenyl)cyclobutanecarboxamide | Features a methoxy group on a different position | Potentially different biological activity due to positioning |

| N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide | Cyclohexane ring instead of cyclobutane | Different steric effects due to larger ring size |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide stands out due to its cyclobutane structure, which imparts specific chemical and physical properties that differ from those of its analogs with larger ring sizes (such as cyclohexane). This uniqueness enhances its value in targeted research and industrial applications where these properties are essential.

Basic Identification

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is an organic compound characterized by its unique molecular structure. It belongs to the class of carboxamides, featuring a cyclobutane ring connected to an amide functional group that links to a substituted phenyl ring.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 312303-77-8 |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| Systematic Name | N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |

Structural Identifiers

The compound can be identified through various chemical notation systems that provide standardized methods of representing molecular structures.

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |

| InChIKey | NCZAZMNYJBDQSB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic method for naming organic chemical compounds to ensure unambiguous identification and communication within the scientific community [1] [2]. The IUPAC nomenclature follows established rules that prioritize functional groups and structural features to generate systematic names that reflect molecular composition and configuration [3] [4].

The compound under examination bears the systematic IUPAC name N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide [5]. This nomenclature follows the standard IUPAC convention for naming amide compounds, where the carbonyl-containing portion of the molecule serves as the parent structure, and the nitrogen-attached substituent is designated with the "N-" prefix [1] [4].

The systematic name breakdown reveals several key structural components: the cyclobutanecarboxamide portion indicates a four-membered saturated carbon ring bearing a carboxamide functional group, while the N-(4-amino-2-methoxyphenyl) portion designates the aromatic ring substituent attached to the amide nitrogen [5]. The phenyl ring contains two substituents: an amino group at the 4-position and a methoxy group at the 2-position relative to the point of attachment to the amide nitrogen [5].

The structural designation follows the established principles of organic nomenclature where the longest carbon chain or most significant ring system forms the parent name, and substituents are named and numbered according to their positions [1] [3]. In this case, the cyclobutane ring system combined with the carboxamide functional group constitutes the primary structural framework, with the substituted phenyl ring serving as the N-substituent [5].

| Nomenclature Component | Structural Feature | Chemical Significance |

|---|---|---|

| Cyclobutane | Four-membered saturated carbon ring | Provides structural rigidity and ring strain |

| Carboxamide | Carbon-nitrogen bond with carbonyl group | Primary functional group determining chemical class |

| N-substituted | Phenyl ring attached to amide nitrogen | Determines substitution pattern and properties |

| 4-amino | Primary amine at para position | Electron-donating substituent |

| 2-methoxy | Methoxy group at ortho position | Electron-donating substituent |

CAS Registry Numbers and Database Identifiers (312303-77-8)

The Chemical Abstracts Service Registry Number system serves as the primary method for uniquely identifying chemical substances in scientific literature and databases [6]. The CAS Registry constitutes an authoritative collection of disclosed chemical substance information, identifying more than 204 million unique organic and inorganic substances with updates of approximately 15,000 additional new substances daily [6].

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is assigned the CAS Registry Number 312303-77-8 [5]. This unique identifier ensures unambiguous identification of the compound across various scientific databases and literature sources, eliminating potential confusion that might arise from alternative naming conventions or structural representations [6] [7].

The compound is registered in multiple chemical databases with consistent identification numbers. The PubChem database assigns Compound Identifier 16771649 to this substance [5]. PubChem serves as a comprehensive chemical database maintained by the National Center for Biotechnology Information, providing detailed chemical and physical property information for millions of compounds [5].

Additional database identifiers include various synonym codes such as BBL019793, STK946032, and AKOS000127758 [5]. These alternative identifiers facilitate cross-referencing across different chemical suppliers and research databases, ensuring consistent identification regardless of the specific database or supplier system being utilized [5].

The molecular descriptors provide standardized representations of the chemical structure. The International Chemical Identifier generates the InChI string: InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) [5]. The corresponding InChIKey provides a shortened hash code: NCZAZMNYJBDQSB-UHFFFAOYSA-N [5].

| Database | Identifier | Type | Purpose |

|---|---|---|---|

| Chemical Abstracts Service | 312303-77-8 | CAS Registry Number | Primary unique identifier |

| PubChem | 16771649 | Compound Identifier | Database-specific identifier |

| Chemical Suppliers | BBL019793 | Catalog Number | Commercial identification |

| Chemical Suppliers | STK946032 | Catalog Number | Commercial identification |

| Chemical Suppliers | AKOS000127758 | Catalog Number | Commercial identification |

Molecular Formula (C12H16N2O2) and Weight (220.27 g/mol)

The molecular formula C12H16N2O2 represents the precise atomic composition of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide [5]. This formula indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, providing the fundamental stoichiometric information necessary for chemical calculations and structural analysis [5].

The molecular weight determination yields a value of 220.27 grams per mole [5]. This value represents the sum of the relative atomic masses of all constituent atoms within the molecular structure [8]. Molecular weight serves as a fundamental physicochemical property essential for compound identification, analytical method development, and quantitative analysis procedures [8].

The exact mass calculation provides a more precise value of 220.121177757 daltons [5]. This high-precision measurement becomes particularly important for mass spectrometric analysis and accurate molecular weight determination methods [8]. The monoisotopic mass, which represents the mass of the molecule containing only the most abundant isotope of each element, equals 220.121177757 daltons [5].

The molecular composition analysis reveals specific structural characteristics relevant to the compound's chemical behavior. The presence of two nitrogen atoms indicates the existence of both the aromatic amine functionality and the amide nitrogen [5]. The two oxygen atoms correspond to the methoxy substituent and the carbonyl oxygen of the amide group [5].

The hydrogen-to-carbon ratio of 1.33 suggests a moderately saturated organic compound with aromatic character [5]. The inclusion of heteroatoms (nitrogen and oxygen) within the molecular framework contributes to the compound's potential for hydrogen bonding interactions and influences its physical and chemical properties [9].

| Molecular Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C12H16N2O2 | Atomic composition |

| Molecular Weight | 220.27 g/mol | Molar mass for calculations |

| Exact Mass | 220.121177757 Da | High-precision mass |

| Monoisotopic Mass | 220.121177757 Da | Most abundant isotope mass |

| Heavy Atom Count | 16 | Non-hydrogen atoms |

| Hydrogen Bond Donors | 2 | NH groups capable of donation |

| Hydrogen Bond Acceptors | 3 | Electronegative atoms |

The computed molecular properties provide additional insight into the compound's structural characteristics. The topological polar surface area measures 64.4 square angstroms, indicating moderate polarity that influences solubility and membrane permeability properties [5]. The presence of three rotatable bonds suggests conformational flexibility within the molecular structure [5].

The complexity parameter, calculated as 253, reflects the structural intricacy of the molecule based on its branching patterns, ring systems, and functional group diversity [5]. This metric provides a quantitative assessment of molecular complexity useful for comparative analysis with structurally related compounds [5].

Core Cyclobutane Ring Structure

The cyclobutane ring represents the fundamental structural unit of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, contributing significantly to the molecule's overall three-dimensional architecture and conformational properties. This four-membered carbocyclic ring system exhibits distinctive structural characteristics that differentiate it from other cycloalkane rings [1] [2].

The cyclobutane ring in this compound adopts a non-planar, puckered conformation with a dihedral angle of approximately 25-30 degrees [2] [3]. This puckering represents a compromise between angle strain and torsional strain, where the four carbon atoms do not lie in a single plane but instead form a "butterfly" or folded structure [4] [5]. This conformational arrangement allows the molecule to minimize the destabilizing effects of both compressed bond angles and eclipsed hydrogen interactions [1] [6].

The carbon-carbon bond angles within the cyclobutane ring are compressed to approximately 88-90 degrees, significantly deviating from the ideal tetrahedral angle of 109.5 degrees [3] [7]. This angular compression generates considerable angle strain, contributing approximately 26.3 kcal/mol of ring strain energy to the overall molecular system [1] [8]. The ring strain arises from the forced deviation of sp³ hybridized carbon atoms from their preferred tetrahedral geometry, resulting in less efficient orbital overlap and consequently weaker carbon-carbon bonds [7] [9].

Amino-Methoxyphenyl Substituent Characteristics

The amino-methoxyphenyl substituent represents a complex aromatic system bearing two electron-donating groups that significantly influence the electronic properties and reactivity of the molecule. The phenyl ring maintains planar geometry consistent with aromatic systems, providing a rigid structural framework that contrasts with the flexible cyclobutane component [10] [11].

The amino group positioned at the para location (C4) relative to the amide attachment point functions as a primary electron-donating substituent through resonance effects [10] [12]. This amino functionality contributes two hydrogen bond donors to the molecular structure and possesses a lone pair of electrons capable of participating in π-electron delocalization across the aromatic ring system [13] [14]. The electron-donating nature of the amino group activates the aromatic ring toward electrophilic substitution reactions and influences the overall electronic distribution within the molecule [10] [15].

The methoxy group located at the ortho position (C2) exhibits dual electronic effects, functioning primarily as an electron-donating group through resonance while simultaneously exhibiting electron-withdrawing characteristics through inductive effects [12] [11]. The oxygen atom's lone pairs can participate in resonance delocalization with the aromatic π-system, contributing to the overall electronic stabilization of the molecule [16] [17]. Research indicates that methoxy substituents demonstrate stronger electron-donating resonance effects compared to their inductive electron-withdrawing properties, resulting in a net electron-donating character when attached to aromatic systems [12] [15].

Amide Linkage Configuration

The amide functional group connecting the cyclobutane and amino-methoxyphenyl components exhibits characteristic structural features that significantly impact molecular geometry and conformational behavior. The amide linkage displays partial double bond character due to resonance delocalization between the carbonyl oxygen and amide nitrogen [18] [14]. This resonance interaction results in a planar configuration around the amide functionality, with the six atoms comprising the amide unit (C-C-N-C-O-H) adopting coplanar arrangements [19] [18].

The carbon-nitrogen bond length in the amide linkage measures approximately 1.32-1.35 Ångströms, representing an intermediate value between typical single bond (1.47 Å) and double bond (1.27 Å) lengths [18] [14]. This shortened bond distance reflects the partial double bond character arising from resonance delocalization, where electron density from the nitrogen lone pair delocalizes toward the carbonyl carbon, creating a resonance hybrid structure [18] [20].

The planar geometry of the amide linkage restricts rotation around the carbon-nitrogen bond, contributing to the overall conformational rigidity of the molecule [18] [21]. This rotational barrier, typically 15-20 kcal/mol for secondary amides, influences the available conformational space and affects molecular dynamics behavior [14] [22]. The amide nitrogen adopts sp² hybridization rather than sp³, with the lone pair occupying a p-orbital that participates in the π-bonding network [14] [20].

Three-Dimensional Spatial Arrangement and Stereochemistry

The overall three-dimensional architecture of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide represents a complex interplay between the rigid aromatic system, the conformationally flexible cyclobutane ring, and the planar amide linkage. The molecule possesses three rotatable bonds that contribute to conformational flexibility, allowing adaptation to different chemical environments while maintaining core structural integrity [23] [24].

The spatial arrangement exhibits a hybrid rigid-flexible character, where the amino-methoxyphenyl portion provides a planar, rigid framework, while the cyclobutane ring introduces three-dimensional complexity through its puckered conformation [25] [26]. The amide linkage serves as a conformationally restricted bridge that maintains specific geometric relationships between the two major structural components [27] [28].

Computational molecular modeling studies indicate that the preferred conformations minimize steric interactions while optimizing electronic delocalization across the aromatic and amide systems [29] [30]. The puckering of the cyclobutane ring positions the carboxamide substituent in a configuration that reduces unfavorable steric contacts with the ring hydrogens while maintaining optimal orbital overlap for amide resonance [2] [31].

The molecule lacks chiral centers, resulting in achiral character and eliminating the possibility of enantiomeric forms [25] [27]. However, the presence of rotatable bonds creates multiple conformational isomers that rapidly interconvert under ambient conditions through rotation around sigma bonds [24] [32]. The conformational energy landscape features multiple local minima corresponding to different orientations of the cyclobutane ring relative to the amino-methoxyphenyl system [29] [33].